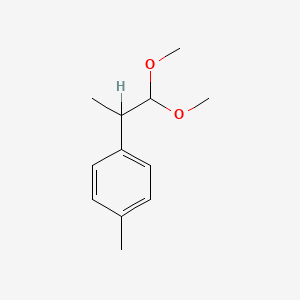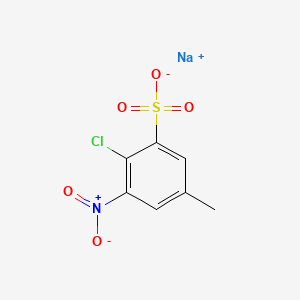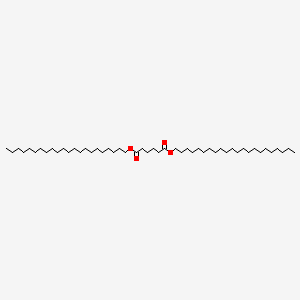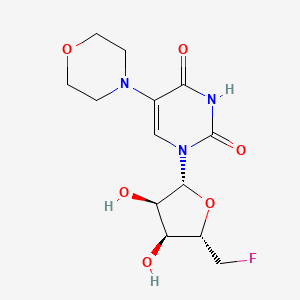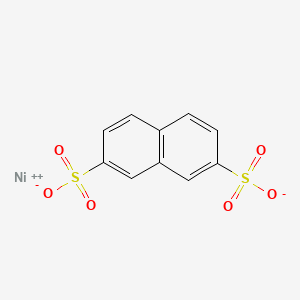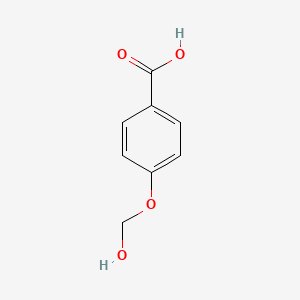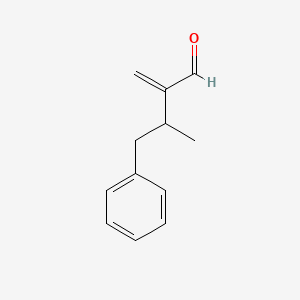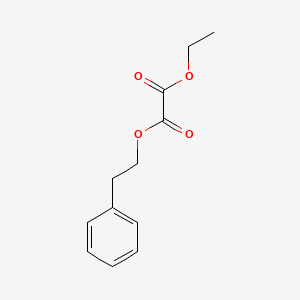
Ethyl 2-phenylethyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenylethyl oxalate is an organic compound with the molecular formula C₁₂H₁₄O₄ It is an ester derived from oxalic acid and 2-phenylethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylethyl oxalate can be synthesized through the esterification of oxalic acid with 2-phenylethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Oxalic acid+2-phenylethanolAcid catalystEthyl 2-phenylethyl oxalate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-phenylethyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxalic acid and 2-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: Oxalic acid and 2-phenylethanol.
Reduction: Ethylene glycol and 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-phenylethyl oxalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biochemical pathways.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Mécanisme D'action
The mechanism of action of ethyl 2-phenylethyl oxalate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-phenylethyl oxalate can be compared with other esters derived from oxalic acid, such as:
- Methyl oxalate
- Ethyl oxalate
- Phenyl oxalate
Uniqueness
This compound is unique due to the presence of the 2-phenylethyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxalate esters.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for organic synthesis, medicinal chemistry, and material science applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Propriétés
Numéro CAS |
94134-47-1 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-O-ethyl 2-O-(2-phenylethyl) oxalate |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)12(14)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
XWROHOGFYZQROV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



